2-Methyl-1-cyclopentene-1,4-dicarboxylic acid
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Overview
Description
2-Methyl-1-cyclopentene-1,4-dicarboxylic acid is an organic compound with a unique structure that includes a cyclopentene ring substituted with a methyl group and two carboxylic acid groups. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-cyclopentene-1,4-dicarboxylic acid can be achieved through several methods. One common approach involves the cycloaddition reactions, such as the Diels-Alder reaction, where a diene reacts with a dienophile to form the cyclopentene ring . The reaction conditions typically require a catalyst and specific temperature control to ensure the desired product is formed.
Industrial Production Methods
Industrial production of this compound may involve the use of advanced catalytic systems and optimized reaction conditions to maximize yield and purity. The process might include steps such as distillation and recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-cyclopentene-1,4-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the cyclopentene ring into more oxidized forms, such as cyclopentanone derivatives.
Reduction: Reduction reactions can lead to the formation of cyclopentane derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield cyclopentanone derivatives, while reduction could produce cyclopentane derivatives .
Scientific Research Applications
2-Methyl-1-cyclopentene-1,4-dicarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex cyclic structures.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving cyclic compounds.
Mechanism of Action
The mechanism by which 2-Methyl-1-cyclopentene-1,4-dicarboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound can participate in various chemical reactions, influencing pathways such as oxidation-reduction and substitution. These interactions can lead to changes in the structure and function of target molecules, making it useful in various applications .
Comparison with Similar Compounds
Similar Compounds
1-Cyclopentene-1,2-dicarboxylic acid: Similar in structure but with different substitution patterns.
4-Cyclohexene-1,2-dicarboxylic acid: Contains a cyclohexene ring instead of a cyclopentene ring.
Dimethyl cubane-1,4-dicarboxylate: A cubane derivative with carboxylate groups.
Uniqueness
2-Methyl-1-cyclopentene-1,4-dicarboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other similar compounds may not be suitable .
Properties
CAS No. |
32116-55-5 |
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Molecular Formula |
C8H10O4 |
Molecular Weight |
170.16 g/mol |
IUPAC Name |
4-methylcyclopent-3-ene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C8H10O4/c1-4-2-5(7(9)10)3-6(4)8(11)12/h5H,2-3H2,1H3,(H,9,10)(H,11,12) |
InChI Key |
DMEPUVVESYBAPL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(CC(C1)C(=O)O)C(=O)O |
Origin of Product |
United States |
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